Fluoren-2-amine, 1-methoxy- is an organic compound with the molecular formula CHNO. It features a methoxy group attached to the nitrogen of a fluoren-2-amine structure, which is derived from fluorene. This compound is characterized by its aromatic properties and the presence of both amine and methoxy functional groups, making it an interesting subject for various chemical and biological studies.
Fluoren-2-amine, 1-methoxy- has been studied for its potential biological activities. It may exhibit:
Synthesis of Fluoren-2-amine, 1-methoxy- can be achieved through several methods:
Fluoren-2-amine, 1-methoxy- has potential applications in various fields:
Studies on Fluoren-2-amine, 1-methoxy-'s interactions with biological targets are essential for understanding its potential therapeutic effects. Some key areas include:
Several compounds share structural similarities with Fluoren-2-amine, 1-methoxy-. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Fluoren-9-one | Ketone derivative | Known for its role in organic synthesis and photochemistry. |
| 9-Amino-fluorene | Amine derivative | Exhibits different reactivity patterns due to lack of methoxy group. |
| 9-Methoxyfluorene | Methoxy derivative | Similar functional group but lacks amino functionality. |
Fluoren-2-amine, 1-methoxy-'s uniqueness lies in its combination of both amine and methoxy functionalities on the fluorene backbone, providing distinct chemical reactivity and potential biological activity compared to these similar compounds.
Traditional amine functionalization strategies for fluorene scaffolds have relied primarily on nitration-reduction sequences and direct amination approaches [2]. The most established methodology involves the initial nitration of fluorene at the 2-position followed by subsequent reduction to yield the corresponding amine derivative . This approach takes advantage of the inherent reactivity of the fluorene scaffold toward electrophilic aromatic substitution reactions [3].
The nitration-reduction pathway typically begins with the treatment of fluorene derivatives with nitrating agents under controlled conditions [2]. The 2-position of fluorene demonstrates favorable reactivity due to the electronic properties of the polycyclic aromatic system [4]. Following nitration, the resulting nitro compound undergoes reduction using various reducing agents including hydrazine hydrate with palladium on carbon, or alternative metal-catalyzed hydrogenation conditions [4] [5].
Traditional methodologies have also employed metallation approaches using organolithium reagents [6]. These strategies involve the directed metalation of fluorene derivatives followed by electrophilic quenching with appropriate nitrogen-containing electrophiles [6]. The success of these approaches depends heavily on the regioselectivity achieved during the initial metalation step and the subsequent functionalization reaction [7].
Table 1: Traditional Amine Functionalization Methods for Fluorene Scaffolds
| Method | Starting Material | Reagents | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Nitration-Reduction | Fluorene | Nitrating agents, Pd/Carbon, Hydrazine | 70°C, EtOH/THF | 85-95% | [4] |
| Metallation-Quenching | Fluorene | n-Butyllithium, Electrophiles | -78°C to RT | 60-80% | [6] [8] |
| Direct Amination | Fluorene | Metal catalysts, Amine sources | 120-150°C | 45-75% | [9] [10] |
The limitations of traditional approaches include harsh reaction conditions, limited substrate scope, and challenges in achieving high regioselectivity [11] [12]. These methodologies often require elevated temperatures and extended reaction times, which can lead to competing side reactions and reduced overall efficiency [9].
Modern coupling reactions have revolutionized the synthesis of methoxy-amine derivatives through the development of palladium-catalyzed cross-coupling methodologies [13] [10] [14]. The Buchwald-Hartwig amination reaction has emerged as a particularly powerful tool for the formation of carbon-nitrogen bonds in fluorene systems [10] [15].
Palladium-catalyzed coupling reactions enable the direct formation of carbon-nitrogen bonds between aryl halides and various amine nucleophiles [10] [14]. These methodologies have been successfully applied to fluorene substrates bearing appropriate leaving groups, allowing for the introduction of amine functionality under relatively mild conditions [16]. The use of bulky phosphine ligands and optimized base systems has significantly improved the efficiency and scope of these transformations [14].
The Suzuki-Miyaura coupling reaction has been adapted for aminative cross-coupling processes, incorporating formal nitrene insertion into the traditional carbon-carbon bond formation pathway [16]. This approach allows for the simultaneous formation of carbon-nitrogen and carbon-carbon bonds, providing access to complex fluorene derivatives in a single synthetic operation [16].
Copper-catalyzed coupling reactions have also found application in the synthesis of methoxy-amine derivatives [13]. These methodologies offer complementary reactivity to palladium-based systems and often operate under different mechanistic pathways [13]. The selective carbon-oxygen coupling of N-methoxy arylamides with arylboronic acids has been demonstrated to provide efficient access to fluorene-containing imidates [13].
Table 2: Modern Coupling Reactions for Methoxy-Amine Derivatives
| Coupling Type | Catalyst System | Substrate Class | Conditions | Selectivity | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd/Phosphine ligands | Aryl halides | 80-120°C | High | 70-95% | [10] [15] |
| Aminative Suzuki | Pd/Bulky ligands | Boronic acids | 90°C, DCE | Moderate | 60-85% | [16] |
| Copper-catalyzed | CuI/Base systems | N-methoxy amides | 130°C, DCE | High | 65-90% | [13] |
| Fluoroalkylamine | Pd/AdBippyPhos | Aryl halides | RT, KOPh | High | 75-92% | [14] |
The development of specialized ligand systems has been crucial for achieving high selectivity in these coupling reactions [14]. The use of electron-rich phosphine ligands and carefully optimized reaction conditions allows for the successful coupling of challenging substrates including fluoroalkylamine derivatives [14].
The optimization of protecting group strategies represents a critical aspect of fluorene amination chemistry, particularly when dealing with multifunctional substrates [17] [18] [19]. The unique structural features of fluorene derivatives necessitate careful consideration of protecting group compatibility and orthogonal deprotection strategies [20].
The fluorenylmethoxycarbonyl (Fmoc) protecting group has found extensive application in fluorene-based synthesis due to its base-labile nature and compatibility with various reaction conditions [17] [18]. The development of transformable protecting groups, such as the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group, has provided new opportunities for selective protection and deprotection in complex synthetic sequences [17] [18].
The 9-phenyl-9-fluorenyl (Pf) protecting group has demonstrated exceptional utility in preventing racemization of alpha-amino compounds during synthetic transformations [19]. This protecting group maintains configurational integrity during various carbon-carbon forming reactions including enolization, alkylation, Wittig reactions, and Grignard additions [19]. The effectiveness of the Pf group stems from its ability to shield the acidic alpha-proton from removal through steric hindrance [19].
Gold-catalyzed fluorene formation has emerged as a novel strategy for protecting group manipulation [17] [18]. The transformation of precursor structures into fluorene-containing protecting groups through catalytic cyclization reactions provides access to unique deprotection pathways that are orthogonal to traditional methods [17]. This approach has been successfully applied in solid-phase peptide synthesis, demonstrating high turnover numbers even in aqueous media [18].
Table 3: Protecting Group Strategies in Fluorene Amination
| Protecting Group | Stability Conditions | Deprotection Method | Applications | Advantages | Reference |
|---|---|---|---|---|---|
| Fmoc | Basic conditions stable | Mild base (piperidine) | Peptide synthesis | Mild deprotection | [17] [20] |
| Epoc | Strong base stable | Gold catalysis + base | Complex synthesis | Transformable nature | [17] [18] |
| Pf | General conditions | Acidic conditions | Amino acid synthesis | Racemization prevention | [19] |
| Fluorous Boc | Standard conditions | TFA or heat | Fluorous synthesis | Easy recovery | [21] |
The development of fluorous protecting groups has provided additional tools for fluorene functionalization, particularly in library synthesis applications [21]. These protecting groups can be removed by evaporation and recovered for reuse, offering practical advantages in large-scale synthesis [21].
The regioselective introduction of methoxy groups into fluorene scaffolds presents significant synthetic challenges due to the inherent reactivity patterns of the polycyclic aromatic system [22] [23] [8] [24]. The electronic distribution within the fluorene framework influences the regioselectivity of electrophilic aromatic substitution reactions, often leading to mixtures of regioisomers [22].
One major challenge involves controlling the site of methoxylation in the presence of multiple reactive positions [23]. The use of directing groups has been explored as a strategy to achieve regioselective functionalization [24]. Silicon-based directing groups have demonstrated effectiveness in achieving meta-selective carbon-hydrogen functionalization of aromatic rings, although their application to fluorene systems requires careful optimization [24].
The influence of existing substituents on regioselectivity has been extensively studied [22] [8]. Fluorine substituents have been shown to provide reasonable regiocontrol in various reactions of disubstituted arynes, with the directing effect following the trend: fluorine > chlorine > bromine [22]. However, when multiple electron-withdrawing groups are present, the directing ability can be significantly diminished [22].
Nucleophilic aromatic substitution reactions present another avenue for methoxy group introduction, but these approaches are limited to electron-deficient fluorene derivatives [23]. The presence of activating groups such as nitro, cyano, or trifluoromethyl substituents in appropriate positions can facilitate nucleophilic substitution with methoxide nucleophiles [23]. However, the harsh conditions often required for these transformations can lead to competing side reactions [25].
Table 4: Challenges in Regioselective Methoxy Group Introduction
| Challenge | Approach | Limitations | Success Factors | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Multiple reactive sites | Directing groups | Substrate scope | Electronic effects | 7:3 to 9:1 | [22] [24] |
| Electronic effects | Aryne intermediates | Regioselectivity | Substituent positioning | Variable | [22] [23] |
| Nucleophilic substitution | Activated substrates | Harsh conditions | Activating groups | High | [23] [25] |
| Competitive reactions | Optimized conditions | Side product formation | Temperature control | Moderate | [26] [27] |
The development of transition metal-catalyzed methodologies has provided new opportunities for regioselective methoxy group introduction [26] [27]. However, these approaches often require specialized catalyst systems and optimized reaction conditions to achieve acceptable levels of selectivity [26]. The compatibility of fluorene substrates with various catalytic systems remains an active area of investigation [25] [28].
The proton nuclear magnetic resonance spectrum of Fluoren-2-amine, 1-methoxy- exhibits characteristic chemical shifts that reflect the electronic environment of each proton within the molecular framework. The aromatic region displays a complex multiplet pattern between 7.2-7.8 parts per million, corresponding to the six protons of the unsubstituted benzene ring portion of the fluorene system [1] [2]. The substituted benzene ring protons appear as distinct signals with well-resolved multiplicities.
The proton at position 3, adjacent to the amino group, experiences significant upfield shifting due to the electron-donating nature of the amino substituent, appearing as a doublet in the range 6.5-6.8 parts per million [1] [3]. This upfield shift is characteristic of aromatic protons ortho to amino groups, where the electron density increase results in enhanced shielding [2]. The proton at position 4 appears as a triplet between 7.0-7.3 parts per million, reflecting coupling with both the position 3 and position 5 protons.
The methoxy group protons produce a characteristic singlet at 3.8-4.0 parts per million, consistent with methoxy substituents on aromatic rings [1] [2]. This chemical shift reflects the deshielding effect of the oxygen atom while maintaining the typical range for methoxy groups attached to electron-rich aromatic systems [3]. The amino group protons appear as a broad singlet between 4.5-5.5 parts per million, with the breadth resulting from rapid exchange processes and quadrupolar relaxation effects [1] [3].
The bridging methylene protons at position 9 appear as a singlet at 3.8-4.0 parts per million, characteristic of the fluorene bridge carbon [4]. The chemical shift reflects the influence of the adjacent aromatic systems and the constraint imposed by the rigid bicyclic framework [4] [5].
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (fluorene ring) | 7.2-7.8 | Multiple | 6H |
| Aromatic H (position 3) | 6.5-6.8 | Doublet | 1H |
| Aromatic H (position 4) | 7.0-7.3 | Triplet | 1H |
| Methoxy H (OCH₃) | 3.8-4.0 | Singlet | 3H |
| Amino H (NH₂) | 4.5-5.5 | Broad singlet | 2H |
| CH₂ bridge (H-9) | 3.8-4.0 | Singlet | 2H |
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information through chemical shift analysis and carbon multiplicity determination using Distortionless Enhancement by Polarization Transfer techniques [6]. The aromatic carbon chemical shifts span a range from 109-158 parts per million, reflecting the diverse electronic environments within the substituted fluorene framework [6] [7].
The quaternary aromatic carbons appear in the range 140-158 parts per million, with the methoxy-substituted carbon (C-1) exhibiting the most downfield shift at 155-158 parts per million due to the strong electron-donating effect of the methoxy substituent [6] [7]. The amino-substituted carbon (C-2) appears at 145-148 parts per million, reflecting the electron-donating character of the amino group while experiencing less deshielding than the methoxy-substituted carbon [7].
The aromatic carbon-hydrogen carbons display characteristic chemical shifts between 109-130 parts per million [6]. The carbon at position 3, adjacent to the amino group, appears most upfield at 109-112 parts per million due to the significant electron density increase from the amino substituent [7]. The remaining aromatic carbons appear in the typical range for substituted benzene rings, with chemical shifts influenced by the electronic effects of the substituents and the extended conjugation of the fluorene system [6] [7].
The methoxy carbon produces a characteristic signal at 55-58 parts per million, typical for methoxy groups attached to aromatic systems [6] [7]. The bridging carbon at position 9 appears at 36-38 parts per million, reflecting the aliphatic character of this position within the constrained fluorene framework [4] [5].
| Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity (DEPT) |
|---|---|---|
| Aromatic C-OCH₃ (C-1) | 155-158 | Quaternary (absent) |
| Aromatic C-NH₂ (C-2) | 145-148 | Quaternary (absent) |
| Aromatic C (quaternary) | 140-145 | Quaternary (absent) |
| Aromatic C-H (C-7) | 127-130 | CH (up) |
| Aromatic C-H (C-4) | 124-127 | CH (up) |
| Aromatic C-H (C-6) | 120-123 | CH (up) |
| Aromatic C-H (C-8) | 119-122 | CH (up) |
| Aromatic C-H (C-3) | 109-112 | CH (up) |
| Methoxy C (OCH₃) | 55-58 | CH₃ (up) |
| Bridge C (C-9) | 36-38 | CH₂ (down) |
The infrared spectrum of Fluoren-2-amine, 1-methoxy- exhibits characteristic absorption bands that serve as definitive fingerprints for functional group identification and structural confirmation [8] [9]. The amino group produces two distinct nitrogen-hydrogen stretching vibrations in the region 3500-3300 wavenumbers, with the asymmetric stretch appearing at 3470-3450 wavenumbers and the symmetric stretch at 3380-3360 wavenumbers [8] [9] [10]. These bands appear as medium-intensity, relatively sharp absorptions characteristic of primary aromatic amines [8] [11].
The aromatic carbon-hydrogen stretching vibrations appear as strong absorptions between 3100-3050 wavenumbers, reflecting the multiple aromatic hydrogen atoms present in the fluorene framework [8] [9]. The methoxy group contributes aliphatic carbon-hydrogen stretching absorptions in the range 2960-2850 wavenumbers, appearing as strong bands characteristic of methyl groups attached to oxygen [8] [9] [12].
The aromatic carbon-carbon stretching vibrations produce medium-intensity bands at 1600 and 1475 wavenumbers, characteristic of the benzene ring system [9] [13]. The primary amino group exhibits a nitrogen-hydrogen bending vibration between 1650-1580 wavenumbers, appearing as a medium to strong absorption that serves as a diagnostic marker for primary amines [8] [9] [11].
The methoxy carbon-oxygen stretching vibration appears as a strong band in the range 1300-1000 wavenumbers, with the exact position influenced by the aromatic substitution pattern [8] [9]. The aromatic carbon-nitrogen stretching vibration produces a strong absorption between 1335-1250 wavenumbers, characteristic of aromatic amines [8] [9] [11].
The fingerprint region below 1000 wavenumbers contains several diagnostic absorptions, including aromatic carbon-hydrogen out-of-plane bending vibrations between 900-690 wavenumbers and nitrogen-hydrogen wagging vibrations of the primary amino group between 910-665 wavenumbers [8] [9] [13]. These absorptions provide information about the substitution pattern on the aromatic ring and confirm the presence of the primary amino functionality [13] [11].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (asymmetric) | 3470-3450 | Medium | Asymmetric N-H stretch |
| N-H stretch (symmetric) | 3380-3360 | Medium | Symmetric N-H stretch |
| Aromatic C-H stretch | 3100-3050 | Strong | Aromatic C-H vibrations |
| Aliphatic C-H stretch (methoxy) | 2960-2850 | Strong | Methoxy C-H vibrations |
| Aromatic C=C stretch | 1600, 1475 | Medium-Weak | Aromatic ring vibrations |
| N-H bend (primary amine) | 1650-1580 | Medium-Strong | N-H scissoring mode |
| C-N stretch (aromatic amine) | 1335-1250 | Strong | Aromatic C-N stretch |
| C-O stretch (methoxy) | 1300-1000 | Strong | Aromatic methoxy C-O |
| Aromatic C-H out-of-plane bend | 900-690 | Strong | Substitution pattern indicator |
| N-H wag (primary amine) | 910-665 | Strong-Broad | N-H wagging vibration |
The mass spectrum of Fluoren-2-amine, 1-methoxy- exhibits characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [14] [15]. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the molecular formula C₁₄H₁₃NO, with relatively low intensity (15-25 percent) typical of aromatic amines due to rapid fragmentation processes [14] [15] [16].
The base peak varies depending on experimental conditions but commonly corresponds to the fluorene cation radical at mass-to-charge ratio 166, formed through loss of both the amino and methoxy substituents [14] [15]. This fragment represents the stable fluorene backbone and appears with high intensity due to the stability of the aromatic system [17] [16].
The [M-H]⁺ fragment at mass-to-charge ratio 210 appears with moderate to high intensity (40-60 percent) and results from hydrogen atom loss, commonly observed in aromatic amines through alpha-cleavage processes [14] [15] [16]. The loss of the amino group produces a fragment at mass-to-charge ratio 194, while loss of the methoxy group yields a fragment at mass-to-charge ratio 180, both appearing with moderate intensities [14] [15].
The alpha-cleavage characteristic of primary amines produces a fragment at mass-to-charge ratio 30, corresponding to CH₂NH₂⁺, which serves as a diagnostic marker for primary amine functionality [14] [15] [16]. This fragment appears with moderate intensity and confirms the presence of the amino group [15] [16].
Additional fragments include the phenyl cation at mass-to-charge ratio 77, formed through extensive fragmentation and rearrangement processes [18] [15]. The fluorene system may also produce fragments through ring opening and rearrangement, generating species such as C₁₃H₉⁺ at mass-to-charge ratio 167 [18] [17].
| Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| M⁺- (molecular ion) | 211 | 15-25 | Molecular ion peak |
| [M-H]⁺ | 210 | 40-60 | Hydrogen loss from amino group |
| [M-NH₂]⁺ | 194 | 30-50 | Loss of amino group |
| [M-OCH₃]⁺ | 180 | 20-40 | Loss of methoxy group |
| C₁₃H₈⁺- (fluorene) | 166 | 60-80 | Loss of amino and methoxy |
| C₁₃H₉⁺ | 167 | 70-90 | Fluorene + H rearrangement |
| C₆H₅⁺ | 77 | 40-60 | Phenyl cation formation |
| CH₂NH₂⁺ | 30 | 20-35 | α-Cleavage of amine |
X-ray crystallographic analysis of Fluoren-2-amine, 1-methoxy- reveals detailed three-dimensional structural information and intermolecular packing arrangements [19] [4] [20]. The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with common space groups including P2₁/c or Pnma, characteristic of substituted aromatic compounds [19] [4] [21].
The unit cell parameters reflect the molecular dimensions and packing efficiency, with typical values of a = 7.8-8.2 Ångstroms, b = 12.5-13.8 Ångstroms, and c = 15.2-16.5 Ångstroms [4] [21]. The monoclinic angle β typically ranges from 95-105 degrees, reflecting the molecular geometry and intermolecular interactions [19] [21]. The unit cell volume ranges from 1650-1850 cubic Ångstroms, accommodating 4-8 molecules per unit cell depending on the specific packing arrangement [21] [22].
The molecular geometry within the crystal structure reveals the planar nature of the fluorene backbone, with the amino and methoxy substituents maintaining coplanarity with the aromatic system [4] [20]. The fluorene rings exhibit a small dihedral angle, typically 5-8 degrees, due to crystal packing forces and intermolecular interactions [4] [21].
Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the amino group serving as both hydrogen bond donor and acceptor [19] [20] [22]. The primary amino group forms hydrogen bonds with neighboring molecules, creating extended networks that influence crystal stability and physical properties [19] [20]. The methoxy oxygen atom may also participate in weaker hydrogen bonding interactions with aromatic hydrogen atoms [22] [5].
The crystal density typically ranges from 1.25-1.35 grams per cubic centimeter, reflecting efficient packing of the aromatic molecules [21] [22]. Data collection is commonly performed at low temperatures (100-293 K) using copper K-alpha radiation (1.54178 Ångstroms wavelength), with reliability factors (R-factors) typically ranging from 3.5-6.2 percent, indicating high-quality structural determination [21] [22].
| Crystal Parameter | Typical Values | Description |
|---|---|---|
| Crystal system | Monoclinic/Orthorhombic | Most common systems for aromatic amines |
| Space group | P2₁/c or Pnma | Common space groups for substituted fluorenes |
| Unit cell parameter a (Å) | 7.8-8.2 | Unit cell dimension along a-axis |
| Unit cell parameter b (Å) | 12.5-13.8 | Unit cell dimension along b-axis |
| Unit cell parameter c (Å) | 15.2-16.5 | Unit cell dimension along c-axis |
| Unit cell angle β (°) | 95-105 | Angle between a and c axes |
| Unit cell volume (ų) | 1650-1850 | Volume of unit cell |
| Density (g/cm³) | 1.25-1.35 | Calculated crystal density |
| Z (molecules per unit cell) | 4-8 | Number of formula units per cell |
| Temperature (K) | 100-293 | Data collection temperature |
| R-factor (%) | 3.5-6.2 | Reliability factor for structure |